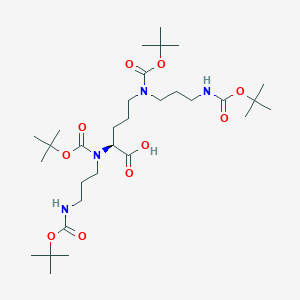![molecular formula C9H9NO B044962 1,3-Dimethylfuro[3,4-c]pyridine CAS No. 123229-64-1](/img/structure/B44962.png)
1,3-Dimethylfuro[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethylfuro[3,4-c]pyridine is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. It is a fused ring system that contains both pyridine and furan rings, and its unique structure has attracted the attention of researchers in the fields of medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 1,3-Dimethylfuro[3,4-c]pyridine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Effets Biochimiques Et Physiologiques
1,3-Dimethylfuro[3,4-c]pyridine has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, it has been found to have antioxidant properties, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,3-Dimethylfuro[3,4-c]pyridine is its unique structure, which makes it a useful building block for the synthesis of new compounds with different properties. However, its synthesis can be challenging, and it may not be readily available in large quantities. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 1,3-Dimethylfuro[3,4-c]pyridine. One area of interest is the development of new derivatives with improved properties, such as increased potency or selectivity. Another area of research is the investigation of its potential applications in other fields, such as material science or environmental chemistry. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1,3-Dimethylfuro[3,4-c]pyridine involves the reaction of 2,3-dimethyl-1,4-pentadiene with pyridine-4-carboxaldehyde in the presence of a Lewis acid catalyst. This reaction leads to the formation of the fused ring system, which can be further functionalized to obtain derivatives with different properties.
Applications De Recherche Scientifique
1,3-Dimethylfuro[3,4-c]pyridine has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
123229-64-1 |
|---|---|
Nom du produit |
1,3-Dimethylfuro[3,4-c]pyridine |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
1,3-dimethylfuro[3,4-c]pyridine |
InChI |
InChI=1S/C9H9NO/c1-6-8-3-4-10-5-9(8)7(2)11-6/h3-5H,1-2H3 |
Clé InChI |
PYCIOJGFQMKXQX-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=CC2=C(O1)C |
SMILES canonique |
CC1=C2C=CN=CC2=C(O1)C |
Synonymes |
Furo[3,4-c]pyridine, 1,3-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



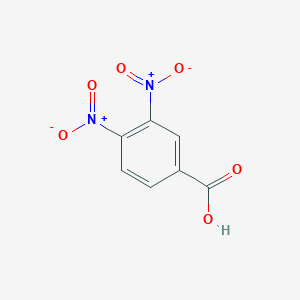
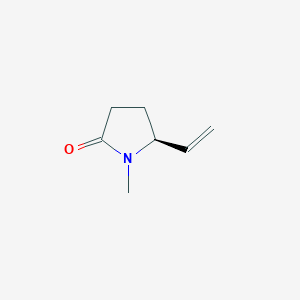
![2-Chloro-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B44884.png)
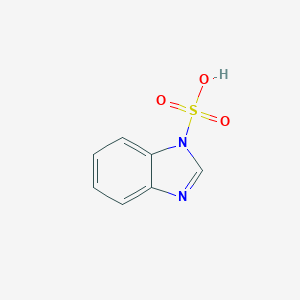
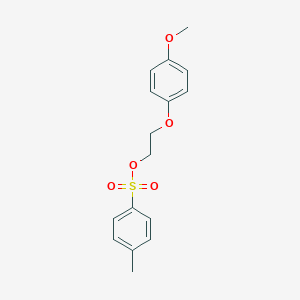
![(3S-cis)-(+)-2,3-Dihydro-3-isopropyl-7a-methylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B44889.png)
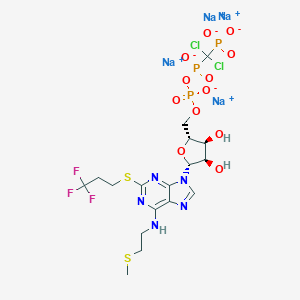
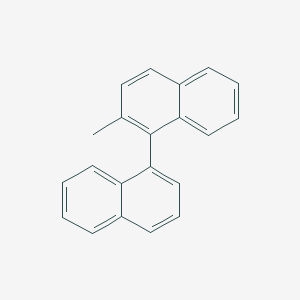
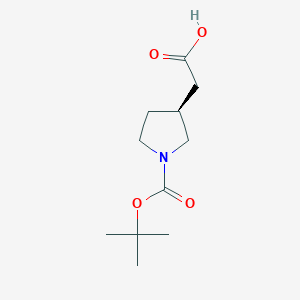
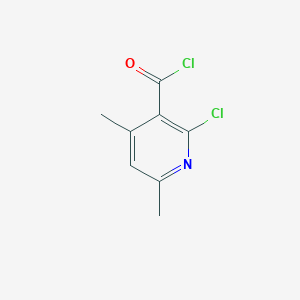
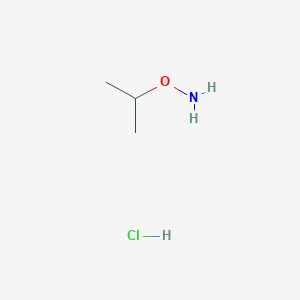
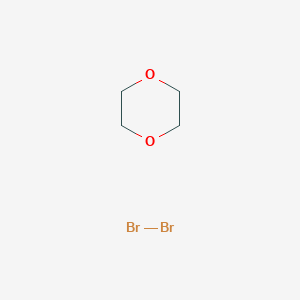
![5H-Pyrido[3,2-b]indole](/img/structure/B44905.png)
